Cas no 164667-55-4 (methyl 2-formyl-4H-furo3,2-bpyrrole-5-carboxylate)

Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate is a versatile heterocyclic compound featuring both formyl and ester functional groups, making it a valuable intermediate in organic synthesis. Its fused furopyrrole structure provides a rigid scaffold for constructing complex molecules, particularly in pharmaceutical and agrochemical applications. The formyl group offers reactivity for further derivatization, while the ester moiety enhances solubility and facilitates downstream modifications. This compound is particularly useful in the synthesis of bioactive molecules due to its ability to participate in multicomponent reactions and serve as a precursor for heterocyclic expansion. Its stability under standard conditions ensures reliable handling and storage.
methyl 2-formyl-4H-furo3,2-bpyrrole-5-carboxylate structure
164667-55-4 structure
Product Name:methyl 2-formyl-4H-furo3,2-bpyrrole-5-carboxylate
CAS No:164667-55-4
MF:C9H7NO4
MW:193.156182527542
MDL:MFCD08531092
CID:1107285
PubChem ID:44726864
Update Time:2025-05-25

methyl 2-formyl-4H-furo3,2-bpyrrole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-formyl-4H-Furo[3,2-b]pyrrole-5-carboxylic acid methyl ester
    • methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate
    • methyl 2-formyl-4H-furo3,2-bpyrrole-5-carboxylate
    • CS-0246418
    • Z1509150823
    • MFCD08531092
    • EN300-325753
    • 164667-55-4
    • DTXSID80660484
    • AKOS025142350
    • Methyl2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate
    • 4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-formyl-, methyl ester
    • methyl 2-formyl-1h-furo[3,2-b]pyrrole-5-carboxylate
    • MDL: MFCD08531092
    • Inchi: 1S/C9H7NO4/c1-13-9(12)7-3-8-6(10-7)2-5(4-11)14-8/h2-4,10H,1H3
    • InChI Key: RDJJCRWCUARXEE-UHFFFAOYSA-N
    • SMILES: O1C(C=O)=CC2=C1C=C(C(=O)OC)N2

Computed Properties

  • Exact Mass: 193.03751
  • Monoisotopic Mass: 193.03750770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 72.3Ų

Experimental Properties

  • PSA: 72.3

methyl 2-formyl-4H-furo3,2-bpyrrole-5-carboxylate Pricemore >>

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Additional information on methyl 2-formyl-4H-furo3,2-bpyrrole-5-carboxylate

Professional Introduction to Methyl 2-Formyl-4H-furo[3,2-b]pyrrole-5-carboxylate (CAS No. 164667-55-4)

Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate, a compound with the chemical formula C10H7O5, is a highly versatile and structurally intriguing molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, identified by its CAS number 164667-55-4, belongs to the class of fused heterocyclic compounds, which are widely recognized for their diverse biological activities and potential applications in drug development.

The structural framework of methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate consists of a fused pyrrole and furan ring system, which is further functionalized with a formyl group at the 2-position and a carboxylate ester at the 5-position. This unique arrangement of functional groups makes it an attractive scaffold for medicinal chemists seeking to design novel bioactive molecules. The presence of both electrophilic and nucleophilic sites within the molecule allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.

In recent years, there has been a growing interest in exploring the pharmacological potential of furo[3,2-b]pyrrole derivatives due to their reported biological activities. For instance, studies have demonstrated that certain members of this class exhibit anti-inflammatory, antioxidant, and anticancer properties. The formyl group in methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate is particularly noteworthy, as it can participate in various chemical reactions such as condensation reactions with amines to form Schiff bases or undergo reduction to form alcohols. These transformations are often employed in the synthesis of more complex molecules with enhanced biological activity.

The carboxylate ester moiety at the 5-position provides an additional point of modification, allowing for further functionalization through ester hydrolysis or transesterification reactions. This flexibility is crucial for medicinal chemists who aim to optimize pharmacokinetic properties and improve bioavailability. Additionally, the ester group can be converted into other functional moieties such as amides or carboxylic acids, which are common pharmacophores in drug molecules.

Recent advancements in computational chemistry have also highlighted the importance of furo[3,2-b]pyrrole derivatives in drug discovery. Molecular modeling studies have revealed that these compounds can interact with various biological targets, including enzymes and receptors involved in disease pathways. For example, computational analyses have suggested that methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate may bind to enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are implicated in inflammation and pain management. These findings provide a strong rationale for further investigating the compound's potential as a lead molecule in drug development.

In vitro studies have begun to explore the biological activity of methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate and its derivatives. Initial experiments have shown promising results in terms of anti-inflammatory effects. The formyl group has been observed to interact with biomolecules in ways that could modulate inflammatory pathways. Furthermore, the carboxylate ester has been found to influence enzyme activity by acting as a competitive inhibitor or by altering enzyme conformation. These preliminary findings underscore the compound's potential as a therapeutic agent.

The synthesis of methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate involves multi-step organic transformations that highlight its synthetic accessibility. The starting materials for this synthesis can be readily obtained from commercially available precursors, making it feasible to produce larger quantities for both research and industrial purposes. The synthetic route typically involves cyclization reactions followed by functional group interconversions to introduce the formyl and ester groups at appropriate positions within the fused ring system.

The versatility of methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate extends beyond its biological applications; it also serves as a valuable building block for material science research. The unique electronic properties of its heterocyclic system make it suitable for applications in organic electronics and photovoltaic devices. Researchers have explored its potential use in developing new types of organic semiconductors and light-emitting materials, leveraging its ability to undergo π-conjugation across the fused ring system.

The future prospects for methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate are promising given its structural complexity and functional diversity. Ongoing research aims to expand its chemical space through innovative synthetic strategies and biocatalytic methods. Additionally, collaborations between academia and industry are expected to accelerate the translation of laboratory findings into clinical applications.

In conclusion, methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate (CAS No. 164667-55-4) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features and functional groups make it an ideal candidate for further exploration in drug discovery and innovation-driven applications. As research continues to uncover new biological activities and synthetic possibilities, this compound is poised to play an important role in advancing scientific knowledge and developing next-generation therapeutics.

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